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Compound of Interest

Compound Name: 6-O-Nicotiylbarbatin C

Cat. No.: B563409

The core structure of barbituric acid offers several sites for modification, primarily at the C5
position, the N1 and N3 atoms of the pyrimidine ring, and the C2 oxygen. Strategic
substitutions at these positions have led to the development of analogues with enhanced
potency and specific biological activities.

Anticancer Activity

Barbituric acid derivatives have emerged as a promising class of anticancer agents. Their
mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer
cells. The structural features influencing the anticancer potency are summarized below.
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Analogue
Class

Structural
Modification

Key Findings

Cell Lines
Tested

Reference

Thiobarbiturates

Substitution of
C2 oxygen with

sulfur.

Generally exhibit
good cytotoxic
activity.
Compound 2b
(5-{1[2-(4-chloro-
phenyl)2-oxo-
ethyl]-2-phenyl-
1H-indole-3-
ylmethylene}-2-
thioxo-dihydro-
pyrimidine-4,6-
dione) showed
marked

antitumor activity.

DWD, MCF7,

[1]
DU145

C5-Dienyl

Analogues

Introduction of a
dienyl
functionality with
a terminal phenyl
ring at the C5

position.

Compound 1b
showed potent
cytotoxicity
against lung
cancer cells with
minimal effect on
normal
fibroblasts. It was
more effective
than its
thiobarbituric
acid counterpart
(2a) in in vivo

models.

A549 (Lung

Cancer)

[2]

Azole Hybrids

Attachment of a

Compound 3s (5-

BEL-7402, MCF-  [3]

1,2,3-triazole ring  ((1-(4- 7, HCT-116
at the C5 (trifluoromethyl)p
position via a henyl)-1H-1,2,3-
methylene linker.  triazol-4-
yl)methylene)pyri
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midine-
2,4,6(1H,3H,5H)-
trione) displayed
high
antiproliferative
activity with an
IC50 of 4.02 uM
and high
selectivity for
cancer cells over

normal cells.

Chromene

Derivatives

Fusion of a
chromene ring
system with the
barbituric acid

moiety.

Barbituric acid-
based
chromenes were
generally more
potent than the

corresponding

thiobarbituric
] o A2780, MCF7,
acid derivatives. [4]
A549
Compound 4g

was the most
potent, inducing
apoptosis via
ROS generation
and caspase

activation.

Anticonvulsant Activity

Barbiturates are a well-established class of anticonvulsant drugs.[5][6] The structure-activity

relationship for their anticonvulsant and hypnotic effects is well-defined, focusing on optimizing

lipophilicity for blood-brain barrier penetration.[7]
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Influence on .
Structural Feature o Key Points Reference
Activity
The sum of carbon
) atoms in both
Essential for _
) o ) ) substituents should
C5-Disubstitution hypnaotic/anticonvulsa ) [71[8]
o ideally be between 6
nt activity. i
and 10 for optimal
activity.[7]
Increased ease of
metabolic inactivation.
Halogenation of the
Branching, alkyl substituents
unsaturation, or cyclic ~ enhances potency.
Nature of C5 ) )
] groups increase Introduction of polar [718]
Substituents
potency but shorten groups (e.g., -OH, -
the duration of action. NH2, -COOH)
decreases lipid
solubility and thus
potency.[7]
Reduces acidity and
o ] can lead to a shorter
N-Substitution Alkylation at N1 or N3. ) [7]
onset and duration of
action.[7]
Increases lipophilicity,
leading to a faster
onset and shorter
o Replacement of ] ]
C2-Substitution ] duration of action [8]
oxygen with sulfur. _ _
(e.g., Thiopental is an
ultra-short-acting
anesthetic).[8]
Benzothiazole Hybrids  Incorporation of a Compounds 4c, 4d, [9][10][11]

benzothiazole ring

system.

and 4s showed
promising activity in
both MES and scPTZ

seizure models,
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indicating a broad
spectrum of
anticonvulsant action.
[91[10]

Antibacterial Activity

While less common, some barbituric acid analogues have been investigated for their
antibacterial properties.

Analogue Structural L Target
. Key Findings . Reference
Class Modification Organisms

Exhibited activity
against Gram-

positive bacteria,

Acyl or including
3-Acyl/3- carboxamide resistant strains. Gram-positive [12]
Carboxamido group at the N3 These analogues  bacteria
position. have favorable
physicochemical
properties for
drug design.
Derivative 12
showed broad-
spectrum o )
A2- o Escherichia coli
_ bactericidal _
) hydroxybenzylide o ) (Gram-negative),
C5-Benzylidene activity against ] - [13]
ne group at the Bacillus subtilis
N both Gram- -
C5 position. - (Gram-positive)
positive and

Gram-negative

bacteria.

Experimental Protocols
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Detailed methodologies are crucial for the objective comparison of compound performance.
Below are summaries of key experiments cited in the evaluation of barbituric acid analogues.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric
assay for assessing cell metabolic activity, which serves as a measure of cell viability and
proliferation.[3]

e Cell Culture: Human cancer cell lines (e.g., BEL-7402, MCF-7, HCT-116) are seeded in 96-
well plates and allowed to adhere overnight.[3]

o Compound Treatment: Cells are treated with various concentrations of the synthesized
barbituric acid derivatives for a specified period (e.g., 48 hours).[3]

o MTT Addition: MTT solution is added to each well and incubated, allowing viable cells to
reduce the yellow MTT to purple formazan crystals.

o Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

o Absorbance Measurement: The absorbance of the resulting purple solution is measured
using a microplate reader at a specific wavelength (e.g., 490 nm).

o Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated
control cells. The IC50 value (the concentration of compound required to inhibit cell growth
by 50%) is determined from dose-response curves.[3]

Apoptosis Assay: Annexin V/PI Staining

This flow cytometry-based assay is used to distinguish between viable, apoptotic, and necrotic
cells.[3][4]

o Cell Treatment: Cancer cells are treated with the test compound at its IC50 concentration for
a defined period.

o Cell Harvesting: Cells are harvested, washed with phosphate-buffered saline (PBS).
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Staining: Cells are resuspended in a binding buffer and stained with Annexin V-FITC (which
binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells)
and Propidium lodide (PI, a fluorescent nucleotide stain that cannot cross the membrane of
live cells, thus marking necrotic or late apoptotic cells).

Flow Cytometry: The stained cells are analyzed by a flow cytometer. The results differentiate
cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late
apoptotic/necrotic (Annexin V+/PI1+).[4]

In Vivo Anticonvulsant Activity: MES and scPTZ Tests

These are standard preclinical models used to identify compounds with potential antiepileptic
activity.[9][10]

Animal Model: Typically, mice are used for these tests.

Compound Administration: The test compounds are administered to the animals, usually
intraperitoneally, at various doses.

Maximal Electroshock Seizure (MES) Test: At a specific time after drug administration (e.g.,
0.5 and 4 hours), a maximal electrical stimulus is delivered via corneal electrodes. The test is
designed to induce a tonic-clonic seizure. Protection is defined as the absence of the tonic
hind limb extension phase of the seizure.[10]

Subcutaneous Pentylenetetrazole (scPTZ) Test: A convulsant dose of pentylenetetrazole is
injected subcutaneously. This typically induces clonic seizures. The compound's ability to
prevent or delay the onset of these seizures is recorded as a measure of protection.[9][10]

Neurotoxicity Screening: A minimal motor impairment test (e.g., rotarod test) is often
performed to assess the compound's potential for undesirable sedative or motor side effects.
[10]

Visualizing Structure-Activity Relationships and
Workflows

Diagrams created using Graphviz help to visualize the complex relationships and processes

involved in the study of barbituric acid analogues.
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Caption: Structure-Activity Relationship (SAR) for Anticonvulsant Barbiturates.
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Caption: General workflow for the development of bioactive barbituric acid analogues.

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b563409?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b563409?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Photochemical synthesis and anticancer activity of barbituric acid, thiobarbituric acid,
thiosemicarbazide, and isoniazid linked to 2-phenyl indole derivatives - PMC
[pmc.ncbi.nlm.nih.gov]

2. Characterization of a Novel Barbituric Acid and Two Thiobarbituric Acid Compounds for
Lung Cancer Treatment | Anticancer Research [ar.iiarjournals.org]

3. brieflands.com [brieflands.com]

4. In vitro evaluation of the anticancer activity of barbituric/thiobarbituric acid-based
chromene derivatives - PubMed [pubmed.ncbi.nim.nih.gov]

5. drugs.com [drugs.com]

6. Barbiturate - Wikipedia [en.wikipedia.org]
7. pharmacy180.com [pharmacy180.com]
8. m.youtube.com [m.youtube.com]

9. Benzothiazole incorporated barbituric acid derivatives: synthesis and anticonvulsant
screening - PubMed [pubmed.ncbi.nim.nih.gov]

10. researchgate.net [researchgate.net]
11. researchgate.net [researchgate.net]

12. Antibacterial Barbituric Acid Analogues Inspired from Natural 3-Acyltetramic Acids;
Synthesis, Tautomerism and Structure and Physicochemical Property-Antibacterial Activity
Relationships - PMC [pmc.ncbi.nim.nih.gov]

13. scielo.br [scielo.br]

To cite this document: BenchChem. [Structural Modifications and Biological Activity].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b563409#structural-comparison-of-barbatin-c-
analogues]

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b563409?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC4830754/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4830754/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4830754/
https://ar.iiarjournals.org/content/40/11/6039
https://ar.iiarjournals.org/content/40/11/6039
https://brieflands.com/journals/ijpr/articles/124321
https://pubmed.ncbi.nlm.nih.gov/34741706/
https://pubmed.ncbi.nlm.nih.gov/34741706/
https://www.drugs.com/drug-class/barbiturate-anticonvulsants.html
https://en.wikipedia.org/wiki/Barbiturate
https://www.pharmacy180.com/article/sar-of-barbiturates-2102/
https://m.youtube.com/watch?v=RiA59po8pW8
https://pubmed.ncbi.nlm.nih.gov/19565603/
https://pubmed.ncbi.nlm.nih.gov/19565603/
https://www.researchgate.net/publication/26329587_Benzothiazole_Incorporated_Barbituric_Acid_Derivatives_Synthesis_and_Anticonvulsant_Screening
https://www.researchgate.net/figure/Barbituric-acid-derivatives-as-anticonvulsants_fig1_26329587
https://pmc.ncbi.nlm.nih.gov/articles/PMC6272196/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6272196/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6272196/
https://www.scielo.br/j/jbchs/a/BCbJR3M3HZLzJGKTsYySF3d/abstract/?lang=en
https://www.benchchem.com/product/b563409#structural-comparison-of-barbatin-c-analogues
https://www.benchchem.com/product/b563409#structural-comparison-of-barbatin-c-analogues
https://www.benchchem.com/product/b563409#structural-comparison-of-barbatin-c-analogues
https://www.benchchem.com/product/b563409#structural-comparison-of-barbatin-c-analogues
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b563409?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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